molecular formula C20H25BrClNO4 B3066703 BRL 35135A CAS No. 86615-41-0

BRL 35135A

Cat. No.: B3066703
CAS No.: 86615-41-0
M. Wt: 458.8 g/mol
InChI Key: LPDGLMPJFGGZGN-XEJVECFOSA-N
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Description

BRL 35135A is a chemical compound known for its role as a β3-adrenoceptor agonist. It has the molecular formula C20H24NO4Cl · HBr and a molecular weight of 458.77 . This compound is primarily used in scientific research, particularly in studies related to β3-adrenoceptors.

Preparation Methods

BRL 35135A can be synthesized through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with methyl chloroacetate in boiling acetone in the presence of potassium carbonate and a catalytic quantity of potassium iodide. This reaction produces methyl 4-formylphenoxyacetate, which is then condensed with nitroethane in glacial acetic acid in the presence of n-butylamine to form nitrostyrene. The nitrostyrene is reduced with steel wool and glacial acetic acid/methanol to yield methyl 4-(2-oxopropyl)phenoxyacetate. This intermediate is then condensed with alpha-(aminomethyl-3-chlorobenzenemethanol) and hydrogenated with platinum in methyl acetate to produce a mixture of diastereomers. Pure this compound can be obtained from this mixture by fractional crystallization and subsequent recrystallization of the hydrobromide salt from methyl acetate-methanol .

Chemical Reactions Analysis

BRL 35135A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, potassium iodide, nitroethane, n-butylamine, steel wool, glacial acetic acid, methanol, alpha-(aminomethyl-3-chlorobenzenemethanol), and platinum. The major products formed from these reactions include methyl 4-formylphenoxyacetate, nitrostyrene, methyl 4-(2-oxopropyl)phenoxyacetate, and the final product, this compound .

Scientific Research Applications

BRL 35135A is widely used in scientific research due to its role as a β3-adrenoceptor agonist. It has been utilized in studies related to lipid metabolism, thermogenesis, and metabolic rate in brown adipose tissue. Research has shown that this compound can increase thermogenesis and metabolic rate, reduce body weight in obese diabetic rats, lower intra-abdominal and subepithelial fat, decrease triglyceride levels, and increase HDL cholesterol levels. Additionally, it has been found to improve insulin resistance, increase insulin secretion, and enhance glucose tolerance .

Mechanism of Action

BRL 35135A exerts its effects by acting as an agonist for the β3-adrenoceptor. This receptor is expressed in various tissues, including brown adipose tissue, where it plays a crucial role in regulating thermogenesis and lipid metabolism. By stimulating the β3-adrenoceptor, this compound promotes lipolysis and increases the metabolic rate, leading to the reduction of body fat and improvement in metabolic parameters .

Comparison with Similar Compounds

BRL 35135A is similar to other β3-adrenoceptor agonists such as BRL 26830A and BRL 33725A. These compounds also target the β3-adrenoceptor and have been studied for their potential as thermogenic anti-obesity agents. this compound is unique in its specific chemical structure and its distinct effects on lipid metabolism and glucose tolerance .

Properties

IUPAC Name

methyl 2-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4.BrH/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2;/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3;1H/t14?,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGLMPJFGGZGN-XEJVECFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)NC[C@@H](C2=CC(=CC=C2)Cl)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006952
Record name Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86615-41-0
Record name BRL 35135A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086615410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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